1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole
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Overview
Description
1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is a complex heterocyclic compound It features a unique structure that combines multiple functional groups, including a triazole, pyridazine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their coupling with the pyrazole moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfonyl chlorides. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium azide or thiols
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazole derivatives: These compounds share the triazole moiety and exhibit similar biological activities, such as antifungal and anticancer properties.
Pyridazine derivatives: Compounds containing the pyridazine ring are known for their antimicrobial and anti-inflammatory effects.
Pyrazole derivatives: These compounds are widely studied for their analgesic and anti-inflammatory activities .
Uniqueness
1-methyl-4-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole is unique due to its combination of multiple heterocyclic rings, which imparts a diverse range of chemical and biological properties. This structural complexity allows for specific interactions with various molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C16H20N8O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-methyl-6-[5-(1-methylpyrazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H20N8O2S/c1-11-18-19-15-3-4-16(20-24(11)15)22-6-12-8-23(9-13(12)7-22)27(25,26)14-5-17-21(2)10-14/h3-5,10,12-13H,6-9H2,1-2H3 |
InChI Key |
VRYHRSUHVILOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(N=C5)C |
Origin of Product |
United States |
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